Enantiomeric Purity: Baseline Procurement Specification vs. Racemate
The (S)-enantiomer is procured to a defined purity standard, whereas a racemic mixture is a 1:1 mixture of enantiomers. This fundamental difference is a key procurement criterion for applications requiring a specific optical rotation and stereochemical outcome . Commercial specifications for the pure (S)-enantiomer include a minimum chemical purity of 98% and an enantiomeric excess (ee) of >=97.5% for a closely related regioisomer, which is used as a proxy for expected quality in this compound class . The racemate, by definition, has 0% ee and is unsuitable for stereospecific transformations without subsequent resolution [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | 100% theoretical enantiopurity; typical commercial specifications: 98% chemical purity . |
| Comparator Or Baseline | Racemic 3-amino-1-phenylpropan-1-ol |
| Quantified Difference | 0% ee |
| Conditions | Commercial procurement and subsequent asymmetric synthesis. |
Why This Matters
Procurement of the (S)-enantiomer eliminates the need for an inefficient chiral resolution step downstream, directly impacting process economics and API purity.
- [1] Enamine LLC. (n.d.). 3-amino-1-phenylpropan-1-ol. Catalog No. EN300-92208. View Source
